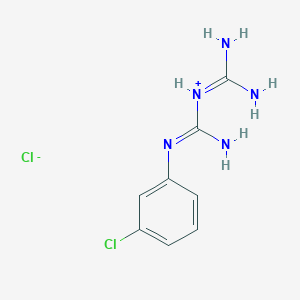
Clorhidrato de 1-(3-clorofenil)biguanida
Descripción general
Descripción
1-(3-Chlorophenyl)biguanide hydrochloride is a chemical compound known for its potent activity as a serotonin receptor agonist. It is primarily used in scientific research to study the serotonin system, particularly the 5-HT3 receptor subtype. The compound has a molecular formula of C8H10ClN5·HCl and a molecular weight of 248.11 g/mol .
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)biguanide hydrochloride is extensively used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is as a selective agonist for the 5-HT3 receptor, making it valuable for studying the role of serotonin in various physiological and pathological processes . Additionally, it is used to investigate the interactions between serotonin and dopamine systems, as well as its effects on cardiovascular function .
Mecanismo De Acción
Target of Action
1-(3-Chlorophenyl)biguanide hydrochloride, also known as m-chlorophenylbiguanide hydrochloride, is a very potent agonist of the 5-HT3 serotonin receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system.
Mode of Action
This compound selectively binds to the 5-HT3 receptor over the 5-HT1A and 5-HT2 receptors . It also binds to high and low affinity sites on the dopamine transporter (DAT) in rat caudate putamen synaptosomal membranes .
Biochemical Pathways
The activation of the 5-HT3 receptor by 1-(3-Chlorophenyl)biguanide hydrochloride leads to the depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . This suggests that the compound affects the serotonin signaling pathway and influences the regulation of mood and behavior.
Pharmacokinetics
The compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of the 5-HT3 receptor by 1-(3-Chlorophenyl)biguanide hydrochloride induces bradycardia, a condition where the heart beats slower than normal . This effect can be reversed by the 5-HT3 receptor antagonist ondansetron .
Análisis Bioquímico
Biochemical Properties
1-(3-Chlorophenyl)biguanide hydrochloride interacts with the 5-HT3 serotonin receptor, acting as a very potent agonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The effects of 1-(3-Chlorophenyl)biguanide hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By activating this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)biguanide hydrochloride involves its binding to the 5-HT3 serotonin receptor . This binding can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 1-(3-Chlorophenyl)biguanide hydrochloride can change over time in laboratory settings . This includes changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)biguanide hydrochloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-(3-Chlorophenyl)biguanide hydrochloride is involved in metabolic pathways through its interaction with the 5-HT3 serotonin receptor . This can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)biguanide hydrochloride within cells and tissues can be influenced by various factors . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(3-Chlorophenyl)biguanide hydrochloride can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)biguanide hydrochloride can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with cyanamide, followed by the addition of ammonium chloride. The reaction typically proceeds under acidic conditions to facilitate the formation of the biguanide structure .
Industrial Production Methods
While specific industrial production methods for 1-(3-Chlorophenyl)biguanide hydrochloride are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction: The biguanide moiety can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted phenylbiguanides depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox conditions applied.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylbiguanide: Another biguanide derivative with similar serotonin receptor activity.
1-(4-Chlorophenyl)biguanide: A structural isomer with a chloro group at the para position.
Uniqueness
1-(3-Chlorophenyl)biguanide hydrochloride is unique due to its high selectivity and potency for the 5-HT3 receptor compared to other biguanide derivatives. This makes it particularly useful for detailed studies of serotonin receptor function and its role in various biological systems .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2113-05-5 | |
| Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2113-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-Chlorophenyl)biguanide hydrochloride interact with its target and what are the downstream effects?
A1: 1-(3-Chlorophenyl)biguanide hydrochloride acts as a selective agonist of the 5-HT3 receptor, a ligand-gated ion channel found in the central and peripheral nervous systems. [, , ] Upon binding to 5-HT3 receptors, this compound triggers the opening of the channel, leading to an influx of sodium and calcium ions into the cell. This influx subsequently depolarizes the neuron, potentially initiating a cascade of downstream effects depending on the neuronal population and brain region involved. [, ] For instance, activation of 5-HT3 receptor-expressing interneurons in the neocortex by 1-(3-Chlorophenyl)biguanide hydrochloride has been shown to induce both vasodilation via nitric oxide release and vasoconstriction mediated by neuropeptide Y. []
Q2: Can you elaborate on the role of 1-(3-Chlorophenyl)biguanide hydrochloride in studying memory and learning processes?
A2: Research suggests that 1-(3-Chlorophenyl)biguanide hydrochloride can influence memory consolidation processes. Studies focusing on the prelimbic area of the brain, a region crucial for memory formation, have demonstrated that administration of 1-(3-Chlorophenyl)biguanide hydrochloride immediately after a learning task can impair the consolidation of inhibitory avoidance memory. [] This effect is attributed to the activation of 5-HT3 receptors in this brain region. Conversely, activation of 5-HT4 receptors in the same area was found to enhance memory consolidation. [] These findings underscore the complex and often opposing roles of different serotonin receptor subtypes in modulating cognitive functions.
Q3: Beyond the nervous system, are there other areas where 1-(3-Chlorophenyl)biguanide hydrochloride demonstrates activity?
A3: Indeed, research indicates that 1-(3-Chlorophenyl)biguanide hydrochloride can modulate the activity of the Na+/K+ pump, a crucial ion transporter found in various cell types, including neurons. [, , ] Experiments on rat hippocampal CA1 pyramidal neurons have revealed that 1-(3-Chlorophenyl)biguanide hydrochloride can inhibit Na+/K+ pump current in a dose-dependent manner. [, , ] This inhibitory effect is mediated specifically through the activation of 5-HT3 receptors. [, , ] Given the vital role of the Na+/K+ pump in maintaining neuronal excitability and synaptic transmission, this finding further highlights the potential of 1-(3-Chlorophenyl)biguanide hydrochloride as a valuable tool for investigating neuronal function.
Q4: What are the implications of the diverse effects observed with 1-(3-Chlorophenyl)biguanide hydrochloride?
A4: The variety of effects elicited by 1-(3-Chlorophenyl)biguanide hydrochloride underscores the complexity of the serotonergic system and the intricate interplay between different receptor subtypes. While it can impair certain types of memory consolidation, it can also modulate neuronal excitability and vascular tone. [, , , , ] This diversity highlights the importance of further research to fully comprehend the therapeutic potential and potential limitations of targeting specific serotonin receptors for treating conditions ranging from cognitive impairments to cardiovascular diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


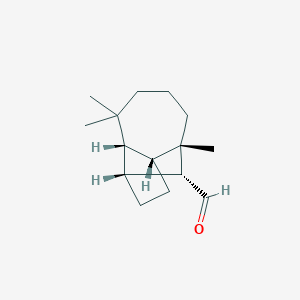
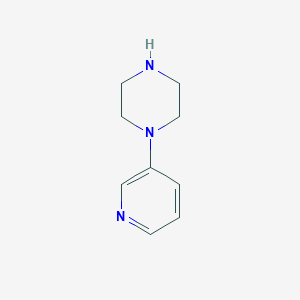


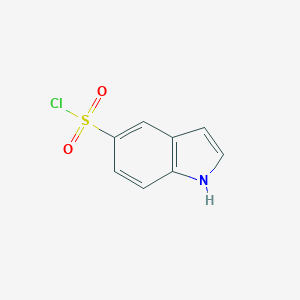
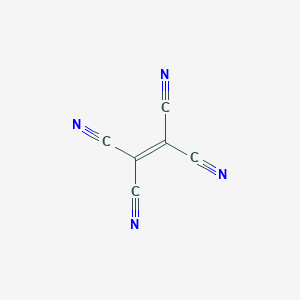
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
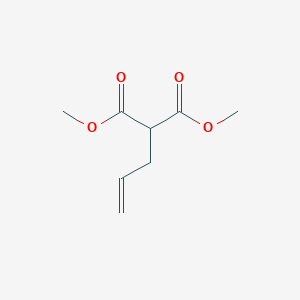
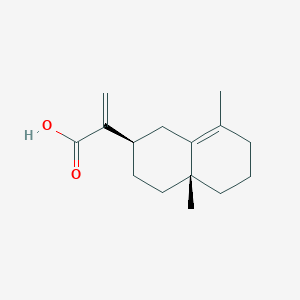

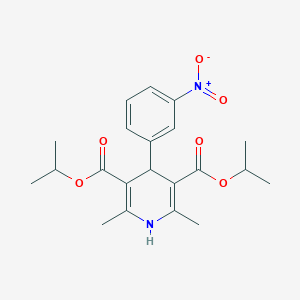

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
